molecular formula C28H23NO9 B11051799 N-(1,3-benzodioxol-5-yl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

N-(1,3-benzodioxol-5-yl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

Cat. No.: B11051799
M. Wt: 517.5 g/mol
InChI Key: QHICFRNIBVXKPJ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide is a complex organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by its unique structure, which includes a benzodioxole ring fused with a furochromene moiety and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include palladium catalysts, sodium hydroxide, and various organic solvents such as dimethylformamide and toluene .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, sodium hydroxide for deprotonation, and organic solvents like dimethylformamide and toluene for reaction media .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide involves its interaction with molecular targets such as tubulin, a protein involved in microtubule assembly. By modulating tubulin polymerization, the compound can induce mitotic blockade and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide is unique due to its complex structure, which combines multiple functional groups and ring systems. This structural complexity contributes to its diverse chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C28H23NO9

Molecular Weight

517.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide

InChI

InChI=1S/C28H23NO9/c1-32-20-10-14(11-21(33-2)25(20)34-3)22-23-24(16-6-4-5-7-17(16)37-28(23)31)38-26(22)27(30)29-15-8-9-18-19(12-15)36-13-35-18/h4-12,22,26H,13H2,1-3H3,(H,29,30)

InChI Key

QHICFRNIBVXKPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(OC3=C2C(=O)OC4=CC=CC=C43)C(=O)NC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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